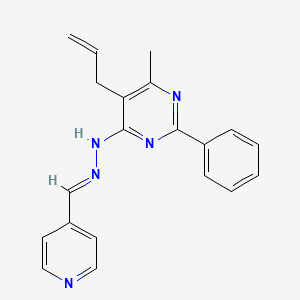
isonicotinaldehyde (5-allyl-6-methyl-2-phenyl-4-pyrimidinyl)hydrazone
Übersicht
Beschreibung
Isonicotinaldehyde (5-allyl-6-methyl-2-phenyl-4-pyrimidinyl)hydrazone is a useful research compound. Its molecular formula is C20H19N5 and its molecular weight is 329.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 329.16404563 g/mol and the complexity rating of the compound is 426. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Structural Properties
- Isonicotinaldehyde hydrazones exhibit unique structural properties, as evidenced in compounds like Pyridoxal Isonicotinoyl Hydrazone (PIH). PIH displays a non-planar conformation, which is characterized by distinct geometric configurations, facilitating intramolecular hydrogen bonding. This structural conformation could be crucial in understanding the chemical interactions and stability of these compounds (Souron et al., 1995).
2. Antimicrobial Activity
- Isonicotinaldehyde hydrazones have shown significant antimicrobial activity. Compounds with isonicotinic and nicotinic acid hydrazone structures, particularly those bearing pyridine moieties, have demonstrated effectiveness against various bacterial strains like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The presence of certain substituent groups, such as methyl groups, has been linked to enhanced activity (Moksharagni et al., 2015).
3. Potential in Antitumor Therapy
- Novel derivatives of isonicotinic hydrazones, particularly those synthesized with vanillin aldehyde and salicyl aldehyde, have been explored for their antibacterial and cytotoxic potential. These compounds have shown promising antibacterial activities and cytotoxic effects, suggesting their potential use in antitumorigenic therapy against various human cancer cells (Shah et al., 2022).
4. Identification of Aldehydes and Ketones
- Isonicotinoyl hydrazones are effective agents for identifying aldehydes and ketones. Their ability to form crystalline complexes with distinct melting points makes them valuable for the identification of a wide range of carbonyl compounds. This property is especially useful in the pharmaceutical industry (Sah & Peoples, 1954).
5. Synthesis of Pyridazine Derivatives
- Isonicotinaldehyde hydrazones serve as precursors in the synthesis of pyridazine derivatives. The formation of these hydrazones and their subsequent cyclization to pyridazine compounds has potential applications in creating new pharmacologically active molecules (Javed et al., 2013).
Eigenschaften
IUPAC Name |
6-methyl-2-phenyl-5-prop-2-enyl-N-[(E)-pyridin-4-ylmethylideneamino]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5/c1-3-7-18-15(2)23-19(17-8-5-4-6-9-17)24-20(18)25-22-14-16-10-12-21-13-11-16/h3-6,8-14H,1,7H2,2H3,(H,23,24,25)/b22-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRKCJKZOGFYPI-HYARGMPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=CC=C2)NN=CC3=CC=NC=C3)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NC(=N1)C2=CC=CC=C2)N/N=C/C3=CC=NC=C3)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


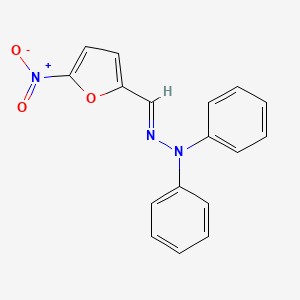
![2-[(5-Tert-butyl-3-methylfuran-2-carbonyl)amino]benzoic acid](/img/structure/B5752138.png)
![7-(DIFLUOROMETHYL)-5-METHYL-N~2~-(5-METHYL-3-ISOXAZOLYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B5752146.png)
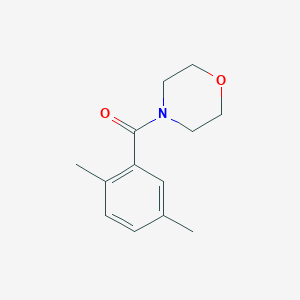
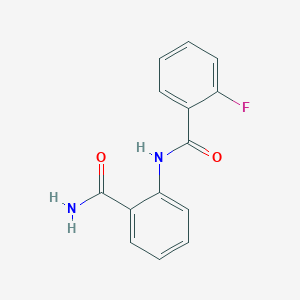

![6-bromo-N'-[1-(5-chloro-2-thienyl)ethylidene]-2-cyclopropyl-4-quinolinecarbohydrazide](/img/structure/B5752174.png)
![N-benzyl-4-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5752180.png)
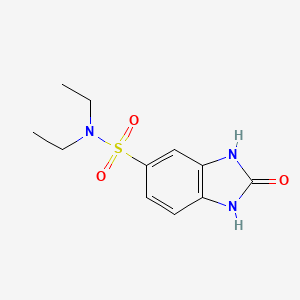
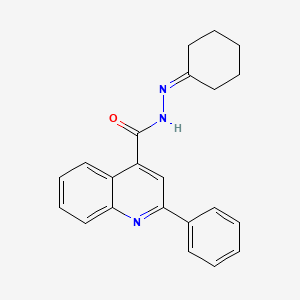
![N'-[(1-adamantylcarbonyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5752206.png)
![N-[3-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B5752221.png)
![N-[2-(4-fluorophenyl)ethyl]-2-hydroxyquinoline-4-carboxamide](/img/structure/B5752228.png)
![1-(naphtho[2,1-b]furan-1-ylacetyl)indoline](/img/structure/B5752236.png)
